molecular formula C19H25N3O3 B3005802 4-methoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide CAS No. 1049363-04-3

4-methoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide

Cat. No.: B3005802
CAS No.: 1049363-04-3
M. Wt: 343.427
InChI Key: BJKWAOKCCXWDJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide is a synthetic small molecule with the CAS Registry Number 1049363-04-3 . Its molecular formula is C19H25N3O3, and it has a molecular weight of 343.42 g/mol . The compound's structure integrates a benzamide moiety linked to a morpholinoethyl chain and a 1-methyl-1H-pyrrole group, suggesting potential for diverse molecular interactions. While this specific compound's mechanism of action and full research profile are not yet detailed in the literature, compounds with similar structural features, particularly those containing morpholine and benzamide groups, are often investigated for their biological activity in areas such as kinase inhibition and receptor modulation . Furthermore, complex benzamide derivatives are frequently screened in high-throughput phenotypic assays to identify novel bioactive agents, for instance, in the search for new anthelmintics . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes. Researchers are encouraged to explore its utility in developing new chemical probes and in various biochemical screening applications.

Properties

IUPAC Name

4-methoxy-N-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3/c1-21-9-3-4-17(21)18(22-10-12-25-13-11-22)14-20-19(23)15-5-7-16(24-2)8-6-15/h3-9,18H,10-14H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJKWAOKCCXWDJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNC(=O)C2=CC=C(C=C2)OC)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

Compound Name Key Substituents Molecular Weight (g/mol) Notable Properties
4-Methoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide (Target) Morpholinoethyl, methylpyrrole ~383.47 High polarity (morpholine), moderate lipophilicity (methoxy), hydrogen bonding
4-Methoxy-N-(2-(prop-1-en-2-yl)phenyl)benzamide Propenylphenyl ~281.33 Reduced polarity; increased rigidity from propenyl group
4-Methoxy-N-(4-(4-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)benzamide Thienopyrimidine, trifluoromethyl ~489.44 High rigidity, electron-withdrawing CF₃ group; potential metabolic stability
N-(2-(tert-Butyl)phenyl)-4-methoxy-N-(1-phenyl-2-(pyridin-2-yl)ethyl)benzamide tert-Butyl, pyridine ~457.55 Bulky tert-butyl group; pyridine enhances basicity and metal coordination
4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide Nitro, dual methoxy ~316.30 Electron-withdrawing nitro group; reduced solubility in polar solvents

Key Observations :

  • The target compound’s morpholinoethyl group enhances aqueous solubility compared to analogs with bulky (e.g., tert-butyl ) or electron-withdrawing (e.g., nitro ) substituents.
  • Thienopyrimidine-containing analogs exhibit higher molecular weights and rigidity, likely influencing binding specificity in biological systems.

Q & A

Q. What are the recommended synthetic routes for 4-methoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide, and what reaction conditions are critical?

The compound can be synthesized via amide coupling reactions using carbodiimide-based reagents such as DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) under low-temperature conditions (-50°C) to minimize side reactions . Key steps include:

  • Activation of the carboxylic acid group (e.g., 4-methoxybenzoic acid) with DCC/HOBt.
  • Nucleophilic substitution or coupling with a morpholinoethyl-pyrrole intermediate.
  • Purification via recrystallization (e.g., methanol) or column chromatography .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

  • IR Spectroscopy : Confirm the presence of amide C=O (~1650–1680 cm⁻¹) and methoxy groups (~1250 cm⁻¹) .
  • NMR :
    • ¹H NMR : Methoxy protons (~δ 3.8 ppm), pyrrole protons (δ 6.0–7.0 ppm), and morpholine protons (δ 2.5–3.5 ppm).
    • ¹³C NMR : Carbonyl carbons (~δ 165–170 ppm), morpholine carbons (δ 50–70 ppm) .
  • Mass Spectrometry (ESI-MS) : Molecular ion peak matching the calculated molecular weight .

Q. What solvent systems and pH conditions are optimal for studying its fluorescence or stability?

Fluorescence intensity is pH-sensitive. For similar benzamide derivatives, optimal fluorescence is observed at neutral pH (6.5–7.5), with quenching under highly acidic (pH < 3) or basic (pH > 9) conditions . Stability studies should use buffered solutions (e.g., phosphate buffer) and avoid hydrolytic conditions (e.g., high-temperature aqueous environments).

Advanced Research Questions

Q. How can researchers address contradictions in spectral data during structural elucidation?

  • Case Example : Discrepancies between calculated and observed molecular weights (e.g., due to isotopic patterns or adducts in ESI-MS) can be resolved using high-resolution mass spectrometry (HRMS) .
  • NMR Assignments : Use 2D NMR (COSY, HSQC) to resolve overlapping signals, especially for morpholine and pyrrole protons .
  • X-ray Crystallography : Resolve ambiguous stereochemistry via single-crystal analysis, as demonstrated for structurally related compounds with morpholine and pyrrole moieties .

Q. What strategies improve yield and purity in multi-step syntheses of this compound?

  • Stepwise Optimization :
    • Intermediate purification after each step (e.g., recrystallization of the morpholinoethyl-pyrrole intermediate) .
    • Use of coupling agents like EDCI/HOBt for amide bond formation, which reduces racemization .
  • Reaction Monitoring : TLC or HPLC to track reaction progress and identify side products (e.g., unreacted starting materials) .

Q. How does the compound’s structural flexibility (e.g., morpholine/pyrrole motifs) influence its biological or physicochemical properties?

  • Bioactivity : Morpholine enhances solubility and membrane permeability, while the pyrrole ring may facilitate π-π stacking with biological targets (e.g., enzymes or DNA) .
  • Thermal Stability : Hydrogen bonding between the amide group and morpholine oxygen (observed in X-ray studies) stabilizes the crystal lattice, suggesting potential for solid-state applications .

Q. What experimental designs are recommended for evaluating structure-activity relationships (SAR)?

  • Analog Synthesis : Modify substituents on the benzamide (e.g., electron-withdrawing groups at the 4-position) or morpholine ring (e.g., alkylation) .
  • Biological Assays : Pair synthesized analogs with in vitro screens (e.g., antimicrobial activity via MIC assays) to correlate structural changes with potency .
  • Computational Modeling : Use DFT calculations to predict electronic effects (e.g., charge distribution on the amide group) .

Data Analysis and Interpretation

Q. How should researchers analyze conflicting bioactivity data across studies?

  • Contextual Factors : Compare assay conditions (e.g., bacterial strains, solvent controls). For example, antimicrobial activity may vary due to differences in cell wall permeability among Gram-positive vs. Gram-negative bacteria .
  • Dose-Response Curves : Use nonlinear regression (e.g., Hill equation) to calculate EC₅₀ values and assess reproducibility across replicates .

Q. What statistical methods are appropriate for validating experimental reproducibility?

  • ANOVA : Compare means across replicates (e.g., six replicates per condition) to identify outliers .
  • Duncan’s Test : Post hoc analysis to determine significant differences in bioactivity or yield between synthetic batches .

Methodological Challenges

Q. How can researchers mitigate side reactions during amide bond formation?

  • Low-Temperature Conditions : Reduce epimerization or hydrolysis by maintaining temperatures below -20°C .
  • Protecting Groups : Temporarily protect reactive sites (e.g., morpholine nitrogen) during coupling .

Q. What techniques resolve ambiguities in hydrogen bonding networks observed in crystallography?

  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H⋯O bonds) in crystal packing .
  • Variable-Temperature XRD : Study thermal expansion effects on hydrogen bond lengths .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.